molecular formula C21H20N6O B2671567 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034505-97-8

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2671567
CAS No.: 2034505-97-8
M. Wt: 372.432
InChI Key: QUPHHGGICBDRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Biosynthesis Inhibition

One notable application of compounds related to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is in the inhibition of ethylene biosynthesis. Pyrazinamide, a derivative, has been identified as an inhibitor in Arabidopsis thaliana. This inhibition helps decrease postharvest loss of fruits and flowers by slowing down ripening and senescence processes (Sun et al., 2017).

Anticancer Evaluation

Another significant application area is anticancer research. Novel indole derivatives linked to the pyrazole moiety have shown promising anticancer activity. For instance, certain compounds have exhibited excellent antitumor activity against human liver carcinoma (HepG2) and other cancer cell lines (Hassan et al., 2021).

Antimicrobial Activity

Compounds in this category have also demonstrated potential in antimicrobial applications. New pyrazoline and pyrazole derivatives have shown activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential in combating bacterial and fungal infections (Hassan, 2013).

Molecular Synthesis

The synthesis of indole derivatives involves regioselective palladium-catalyzed intramolecular cyclization. This process has been used to create beta-carbolinones or pyrazino[1,2-a]indoles, showcasing the compound's utility in intricate molecular synthesis techniques (Abbiati et al., 2003).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those related to the compound , have been studied as potential inhibitors of photosynthetic electron transport. This research is crucial in the development of new herbicides and understanding plant biology (Vicentini et al., 2005).

Nematocidal Evaluation

In agrochemical research, specific pyrazole carboxamide derivatives exhibit notable nematocidal activity. This highlights the compound's relevance in agricultural pest control strategies (Zhao et al., 2017).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(18-11-15-3-1-2-4-16(15)25-18)24-9-10-27-20(14-5-6-14)12-17(26-27)19-13-22-7-8-23-19/h1-4,7-8,11-14,25H,5-6,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPHHGGICBDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4N3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.